molecular formula C8H7ClO3 B166435 2-Chlorophenoxyacetic acid CAS No. 614-61-9

2-Chlorophenoxyacetic acid

Cat. No.: B166435
CAS No.: 614-61-9
M. Wt: 186.59 g/mol
InChI Key: OPQYFNRLWBWCST-UHFFFAOYSA-N
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Description

2-Chlorophenoxyacetic acid is an organic compound with the chemical formula C8H7ClO3. It is a type of phenoxyacetic acid derivative and is commonly used as a plant growth regulator and herbicide. This compound is known for its ability to promote growth in certain plants while inhibiting unwanted vegetation, making it valuable in agricultural and horticultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorophenoxyacetic acid can be synthesized through the condensation of phenol with chloroacetic acid. The reaction typically involves the following steps:

    Condensation Reaction: Phenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of phenoxyacetic acid.

    Chlorination: The phenoxyacetic acid is then chlorinated using chlorine gas in the presence of a catalyst such as iodine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial process also includes purification steps such as crystallization and filtration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Chlorophenoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chlorophenoxyacetic acid involves its role as an auxin, a type of plant hormone that regulates growth. It mimics the natural auxin indole-3-acetic acid, promoting cell elongation and division in plants. The compound binds to auxin receptors, triggering a cascade of molecular events that lead to increased gene expression and growth responses .

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar growth-regulating properties.

    2-Methyl-4-chlorophenoxyacetic acid: Used as a herbicide and plant growth regulator.

Comparison:

Properties

IUPAC Name

2-(2-chlorophenoxy)acetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
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InChI Key

OPQYFNRLWBWCST-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)Cl
Source PubChem
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Molecular Formula

C8H7ClO3
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DSSTOX Substance ID

DTXSID00210324
Record name 2-Chlorophenoxyacetic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name 2-Chlorophenoxyacetic acid
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Solubility

In water, 1,280 mg/L at 25 °C
Record name 2-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.000318 [mmHg]
Record name 2-Chlorophenoxyacetic acid
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Impurities

REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID.
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Color/Form

Needles from water or alc

CAS No.

614-61-9, 27193-83-5
Record name o-Chlorophenoxyacetic acid
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Melting Point

148.5 °C
Record name 2-CHLOROPHENOXYACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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